molecular formula C13H11N3O2S2 B11022439 N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11022439
M. Wt: 305.4 g/mol
InChI Key: CEQMWYJYOHXDJM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that features both thiazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Formation of the Benzothiazole Ring: Similarly, the benzothiazole ring can be synthesized through cyclization reactions involving ortho-amino thiophenol and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiazole and benzothiazole rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial properties.

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their anticancer properties.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to its combined thiazole and benzothiazole structures, which may confer a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N3O2S2/c1-8-6-14-13(19-8)15-11(17)7-16-12(18)9-4-2-3-5-10(9)20-16/h2-6H,7H2,1H3,(H,14,15,17)

InChI Key

CEQMWYJYOHXDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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